5-Amino-3-fluoro-N-methylpicolinamide
Description
5-Amino-3-fluoro-N-methylpicolinamide is a fluorinated pyridine derivative characterized by an amino group at position 5, a fluorine atom at position 3, and a methylamide substituent at the carboxamide position.
Properties
Molecular Formula |
C7H8FN3O |
|---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
5-amino-3-fluoro-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8FN3O/c1-10-7(12)6-5(8)2-4(9)3-11-6/h2-3H,9H2,1H3,(H,10,12) |
InChI Key |
FTJQHNJHVMSTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-fluoro-N-methylpicolinamide involves several key steps:
Nitration and Reduction: The nitro group is reduced to an amine using FeCl3 and hydrazine hydrate, generating the desired compound.
Industrial Production Methods
The industrial production of 5-Amino-3-fluoro-N-methylpicolinamide has been optimized to avoid the use of column chromatography, reduce reaction requirements, and increase overall yield and purity. The process involves the use of inexpensive materials and avoids the formation of impurities, making it cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-fluoro-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions involve the conversion of nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: FeCl3 and hydrazine hydrate are commonly used for reduction reactions.
Substitution: Various bases and solvents like THF, 1,4-dioxane, toluene, and DMF are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
5-Amino-3-fluoro-N-methylpicolinamide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-Amino-3-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. In the case of Regorafenib synthesis, the compound acts as an intermediate that undergoes further chemical transformations to produce the final drug. The molecular targets and pathways involved in these transformations are specific to the synthesis process and the intended pharmaceutical application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Fluorine vs. Other Groups
The fluorine atom at position 3 distinguishes this compound from non-fluorinated analogs. For example:
- 5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9, Similarity: 0.91, ): Replacing the amino and methylamide groups with a carboxylic acid reduces hydrogen-bonding capacity, impacting target affinity.
- 3-Chloro-N-phenyl-phthalimide (): Chlorine’s lower electronegativity and larger atomic radius compared to fluorine may reduce electronic effects on adjacent functional groups, affecting reactivity and protein interactions.
Table 1: Substituent Impact on Key Properties
Pharmacological Implications of Fluorine
and highlight fluorine’s role in improving bioavailability and metabolic stability. In 5-Amino-3-fluoro-N-methylpicolinamide:
- The fluorine atom may reduce basicity of the adjacent amino group, enhancing membrane permeability .
- Fluorine’s inductive effects could stabilize the molecule against oxidative degradation, extending half-life compared to non-fluorinated analogs like 5-Amino-6-methylpicolinonitrile (CAS 1079054-78-6, Similarity: 0.66, ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
